![molecular formula C19H22N2O5S B6542934 N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide CAS No. 1060306-95-7](/img/structure/B6542934.png)
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide
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Description
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide, also known as CB-839, is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a key regulator of cell growth and metabolism, and is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. CB-839 is a potent inhibitor of mTOR and has been used in clinical trials for the treatment of a variety of cancers, including renal cell carcinoma, glioblastoma, and melanoma. In addition, CB-839 has been studied for its potential to treat a variety of other diseases, including metabolic diseases, neurodegenerative diseases, and autoimmune diseases.
Scientific Research Applications
Cyclopropane Biosynthesis
CPD contains a cyclopropyl ring, which is intriguing from a biosynthetic perspective. Investigating its biosynthesis could reveal novel enzymatic pathways and lead to the discovery of natural products with similar motifs .
Organic Synthesis and Chemical Reactions
CPD’s cyclopropyl moiety participates in diverse chemical reactions:
- Benzylic Position Reactions : CPD can undergo nucleophilic substitution (SN1 or SN2) at the benzylic position. The resonance-stabilized carbocation facilitates these reactions .
properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-9-16(12-18(17)26-2)27(23,24)21-15-5-3-13(4-6-15)11-19(22)20-14-7-8-14/h3-6,9-10,12,14,21H,7-8,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSYFYYSSVFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide |
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